molecular formula C18H19NO3 B11128043 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11128043
M. Wt: 297.3 g/mol
InChI Key: OXVLHDYMAQCHNU-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications. This particular compound features a benzofuran ring fused with an acetamide group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzofuran derivative with an acylating agent such as acetic anhydride or acetyl chloride.

    Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxybenzyl group using a suitable base and methoxybenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: Lacks the methoxybenzyl group, which may affect its biological activity.

    N-(4-methoxybenzyl)acetamide: Lacks the benzofuran ring, which may influence its chemical reactivity and applications.

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of both the benzofuran ring and the methoxybenzyl group. This combination may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H19NO3/c1-21-16-6-3-13(4-7-16)12-19-18(20)11-14-2-5-15-8-9-22-17(15)10-14/h2-7,10H,8-9,11-12H2,1H3,(H,19,20)

InChI Key

OXVLHDYMAQCHNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

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